molecular formula C35H30N2O5 B15151349 1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B15151349
M. Wt: 558.6 g/mol
InChI Key: WJNUPFBWCQLOFL-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline ring, a phthalimide moiety, and a methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of phthalic anhydride with an appropriate amine to form the phthalimide derivative. This intermediate is then reacted with a quinoline derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact details of industrial production are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The phthalimide moiety may interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A phthalimide derivative with immunomodulatory and anticancer properties.

    Pomalidomide: Another phthalimide derivative with similar therapeutic effects as lenalidomide.

    Thalidomide: A well-known phthalimide derivative with historical significance and current therapeutic uses.

Uniqueness

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of a quinoline ring, a phthalimide moiety, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C35H30N2O5

Molecular Weight

558.6 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C35H30N2O5/c1-20-8-11-24(12-9-20)32(38)22(3)42-35(41)29-19-31(36-30-17-10-21(2)18-28(29)30)23-13-15-25(16-14-23)37-33(39)26-6-4-5-7-27(26)34(37)40/h4-5,8-19,22,26-27H,6-7H2,1-3H3

InChI Key

WJNUPFBWCQLOFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O

Origin of Product

United States

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